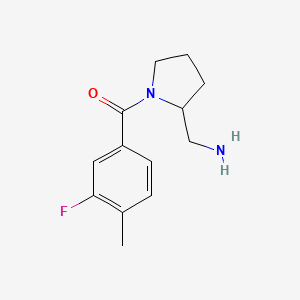![molecular formula C15H13N3O2 B14915557 (2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide is a complex organic compound that features a cyano group, a hydroxyphenyl group, and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with pyrrole under acidic conditions to form 1-(4-hydroxyphenyl)-1H-pyrrole. This intermediate is then reacted with cyanoacetic acid and methylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-Cyano-3-[1-(4-oxophenyl)-1h-pyrrol-2-yl]-n-methylacrylamide.
Reduction: Formation of 2-Amino-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, while the cyano group can form hydrogen bonds or participate in nucleophilic reactions. The pyrrole ring can also engage in π-π interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
- 2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-acrylamide
- 2-Cyano-3-[1-(4-methoxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide
- 2-Cyano-3-[1-(4-chlorophenyl)-1h-pyrrol-2-yl]-n-methylacrylamide
Uniqueness
2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide is unique due to the presence of both a hydroxyphenyl group and a cyano group, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the pyrrole ring enhances its versatility in chemical synthesis and biological interactions.
属性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-[1-(4-hydroxyphenyl)pyrrol-2-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H13N3O2/c1-17-15(20)11(10-16)9-13-3-2-8-18(13)12-4-6-14(19)7-5-12/h2-9,19H,1H3,(H,17,20)/b11-9+ |
InChI 键 |
HBPRHZMHMQCEIY-PKNBQFBNSA-N |
手性 SMILES |
CNC(=O)/C(=C/C1=CC=CN1C2=CC=C(C=C2)O)/C#N |
规范 SMILES |
CNC(=O)C(=CC1=CC=CN1C2=CC=C(C=C2)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



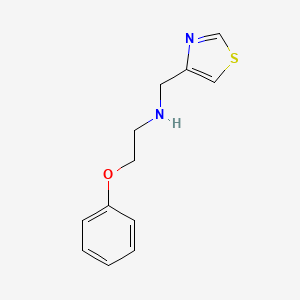
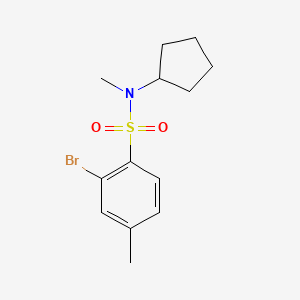
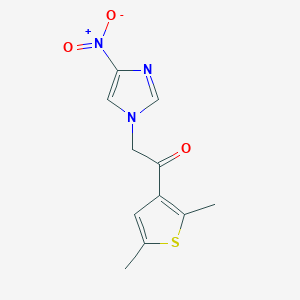
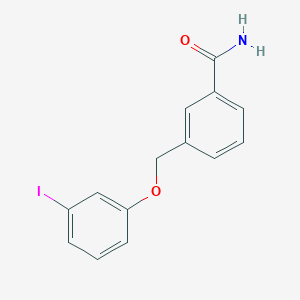
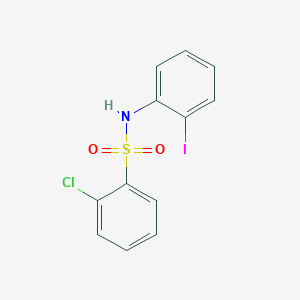
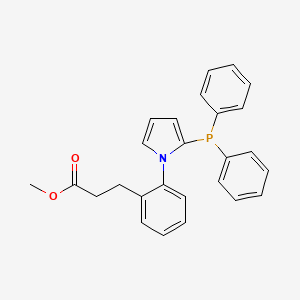
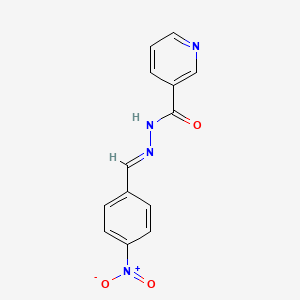
![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
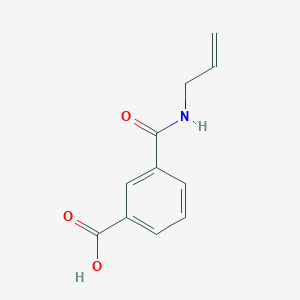
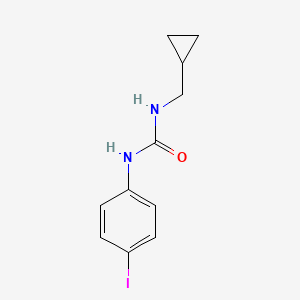
![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)
